molecular formula C14H19N3O B4418998 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Cat. No.: B4418998
M. Wt: 245.32 g/mol
InChI Key: DUKWZLOLJKGHOO-UHFFFAOYSA-N
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Description

2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine is a complex organic compound that features a unique structure combining an oxadiazole ring with a tolyl group and a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tolyl group and the propanamine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent alkylation reactions introduce the tolyl and propanamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tolyl group or the amine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and tolyl group can participate in various binding interactions, while the amine moiety may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-1-amine: Similar structure but with a different position of the amine group.

    2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)butan-2-amine: Similar structure with an extended alkyl chain.

    2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

The uniqueness of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-5-7-11(8-6-10)13-16-12(18-17-13)9-15-14(2,3)4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWZLOLJKGHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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